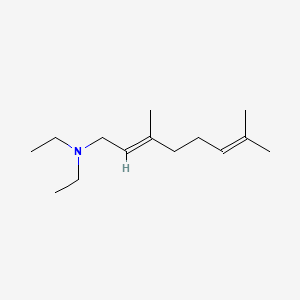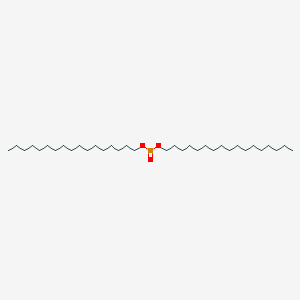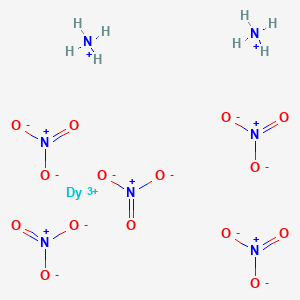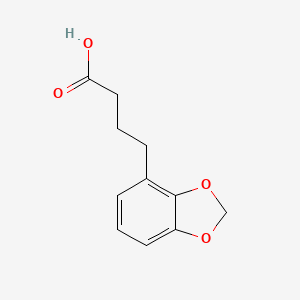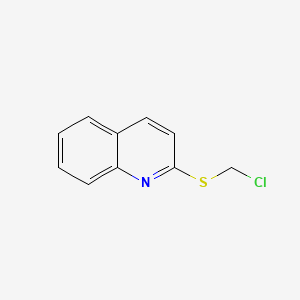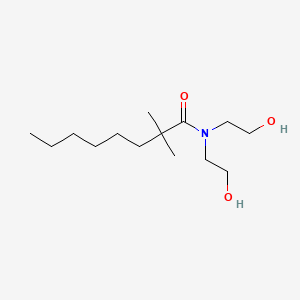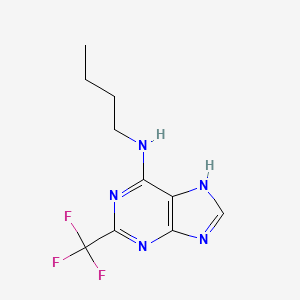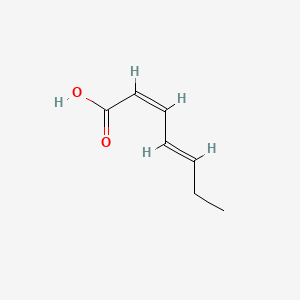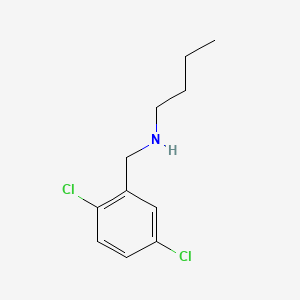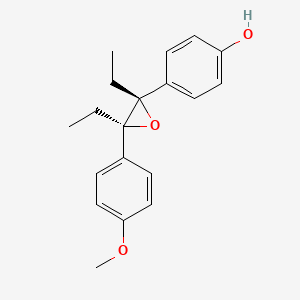
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is an organic compound with the molecular formula C19H22O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenol group, with additional ethyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene precursor. Common reagents for this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an appropriate electrophile.
Introduction of Substituents: The ethyl and methoxy groups can be introduced through alkylation reactions using reagents such as ethyl iodide and methoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving epoxides and phenols.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins.
Phenol Group: The phenol group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-Diethyl-3-(4-hydroxyphenyl)oxiranyl)phenol: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2,3-Diethyl-3-(4-methylphenyl)oxiranyl)phenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is unique due to the presence of both an oxirane ring and a methoxy-substituted phenol group
Propiedades
Número CAS |
171335-71-0 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[(2S,3S)-2,3-diethyl-3-(4-methoxyphenyl)oxiran-2-yl]phenol |
InChI |
InChI=1S/C19H22O3/c1-4-18(14-6-10-16(20)11-7-14)19(5-2,22-18)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/t18-,19-/m0/s1 |
Clave InChI |
IXYPLJFSZKPUDZ-OALUTQOASA-N |
SMILES isomérico |
CC[C@@]1([C@](O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
SMILES canónico |
CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


